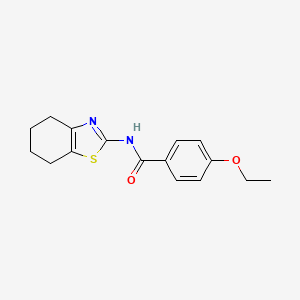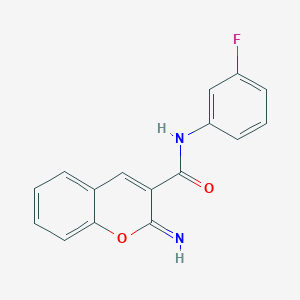![molecular formula C18H19N7O B6577754 2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1326936-13-3](/img/structure/B6577754.png)
2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazin-1-yl}pyrimidine is an intriguing organic compound known for its multifaceted applications in scientific research. The compound belongs to a class of heterocyclic compounds that play crucial roles in various chemical, biological, and medicinal contexts. Its unique structure, which incorporates a triazole and pyrimidine ring, contributes to its versatility and potency in various fields.
Mechanism of Action
Target of Action
The primary target of 2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of acetylcholine in the brain . This affects the cholinergic neurotransmission pathway, which plays a vital role in learning and memory .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, beginning with the preparation of key intermediates:
Preparation of 1-(4-Methylphenyl)-1H-1,2,3-Triazole: This intermediate can be synthesized through a Huisgen cycloaddition reaction between 4-methylphenyl azide and an alkyne.
Synthesis of 4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazine: This step involves the coupling of the triazole intermediate with piperazine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Target Compound: The final step includes the reaction of the above intermediate with a pyrimidine derivative, facilitated by a suitable base like potassium carbonate in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods: The industrial production of this compound might involve optimizing the synthetic routes for higher yields and purity, utilizing techniques like flow chemistry for better reaction control and scalability. Continuous flow reactors and process intensification methods help achieve consistent product quality and enhanced efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the piperazine or methylphenyl groups.
Reduction: Reduction reactions might target the triazole or pyrimidine rings, depending on the conditions.
Substitution: It undergoes nucleophilic substitution reactions at various positions, particularly on the piperazine and triazole rings.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Utilizing reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidized derivatives of the piperazine or triazole ring.
Reduced forms of the triazole or pyrimidine rings.
Substituted products with varied functional groups attached to the heterocycles.
Scientific Research Applications
2-{4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazin-1-yl}pyrimidine has been explored extensively in:
Chemistry: As a ligand in coordination chemistry and for the synthesis of complex organic molecules.
Biology: For its potential as an enzyme inhibitor or as a part of biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
2-[4-(1,2,3-Triazol-4-yl)piperazin-1-yl]pyrimidine
1-(4-Methylphenyl)-4-piperazinyl-1H-1,2,3-triazole
2-(4-Benzyl-1H-1,2,3-triazol-1-yl)pyrimidine
This is a solid start to your article. Let’s keep digging, exploring, and refining the intricacies!
Properties
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-3-5-15(6-4-14)25-13-16(21-22-25)17(26)23-9-11-24(12-10-23)18-19-7-2-8-20-18/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWFOYLOXFTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B6577708.png)
![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)
![N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6577763.png)


